

Synthesis and Characterization of Fmoc-4-iodo-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-D-Phe(4-I)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N- α -(9-Fluorenylmethoxycarbonyl)-4-iodo-D-phenylalanine (Fmoc-4-iodo-D-phenylalanine), a critical building block in modern peptide chemistry and drug discovery. This document details the physicochemical properties, a generalized synthesis protocol, and the analytical methods used for its characterization. Furthermore, it outlines its primary application in solid-phase peptide synthesis (SPPS) and the rationale for its use in developing novel peptide-based therapeutics.

Introduction

Fmoc-4-iodo-D-phenylalanine is a derivative of the naturally occurring amino acid D-phenylalanine. It features two key modifications: the attachment of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the α -amino group and the substitution of an iodine atom at the para-position of the phenyl ring. The Fmoc group provides a base-labile protecting strategy essential for stepwise peptide synthesis, while the iodo-functionalization offers a versatile handle for further chemical modifications, such as cross-coupling reactions or the introduction of radiolabels for imaging studies.^[1] The D-configuration of the amino acid confers resistance to enzymatic degradation, enhancing the in vivo stability of peptides incorporating this moiety.^[2]

Physicochemical and Characterization Data

The following tables summarize the key quantitative data for Fmoc-4-iodo-D-phenylalanine, compiled from various sources.

Table 1: General Properties

Property	Value	Reference(s)
IUPAC Name	(2R)-2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(4-iodophenyl)propanoic acid	[3]
Synonyms	Fmoc-D-Phe(4-I)-OH, Fmoc-p-iodo-D-Phe-OH	[1]
CAS Number	205526-29-0	[1]
Molecular Formula	C ₂₄ H ₂₀ INO ₄	[1]
Molecular Weight	513.33 g/mol	[4]
Appearance	White to off-white solid	[1]
Storage	0 - 8 °C, protect from light	[1][4]

Table 2: Characterization Data

Parameter	Value	Reference(s)
Purity (HPLC)	≥ 98%	[5]
Melting Point	173 - 177 °C	[1]
Optical Rotation [α] ²⁵ /D	+21 ± 1° (c=1 in DMF)	[1]
Solubility	Sparingly soluble in water (6.7E-4 g/L at 25°C)	[4]

Note: Specific ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for the D-isomer are not readily available in publicly accessible literature. Researchers should perform their own spectral analysis for full characterization. For illustrative purposes, the expected regions for key signals can be inferred from the L-isomer and related structures.

Experimental Protocols

Synthesis of Fmoc-4-iodo-D-phenylalanine

The following is a generalized protocol for the synthesis of Fmoc-4-iodo-D-phenylalanine from the free amino acid, 4-iodo-D-phenylalanine. This procedure is based on standard Fmoc-protection methodologies for amino acids.

Materials:

- 4-iodo-D-phenylalanine
- 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium bicarbonate (NaHCO_3) or Sodium carbonate (Na_2CO_3)
- Dioxane or Acetone
- Water
- Diethyl ether or Ethyl acetate
- Hydrochloric acid (HCl), 1M
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- **Dissolution of Amino Acid:** Dissolve 4-iodo-D-phenylalanine (1 equivalent) in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate, with vigorous stirring at 0-5 °C.
- **Addition of Fmoc Reagent:** Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution. Maintain the temperature at 0-5 °C and continue vigorous stirring.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up:
 - Dilute the reaction mixture with water.
 - Wash the aqueous solution with diethyl ether to remove unreacted Fmoc reagent and by-products.
 - Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.
- Extraction: Extract the precipitated product into a suitable organic solvent, such as ethyl acetate.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Fmoc-4-iodo-D-phenylalanine.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

Characterization Methods

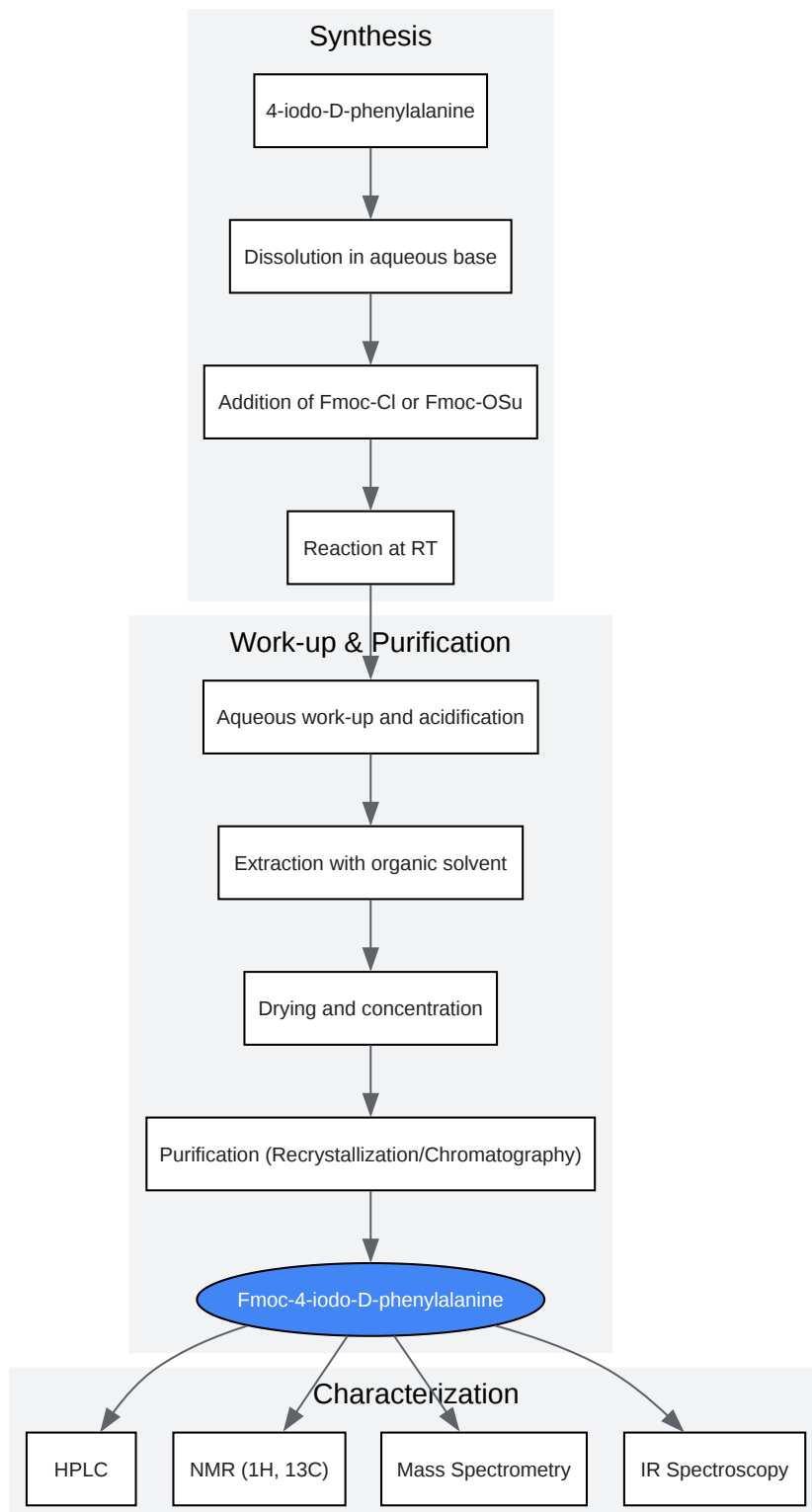
- High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A common mobile phase system is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at wavelengths such as 220 nm (for the peptide bond) and 265 nm or 301 nm (for the Fmoc group).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural confirmation. The spectra should confirm the presence of the fluorenyl, phenyl, and amino acid moieties with the correct integrations and chemical shifts.
- Mass Spectrometry (MS): The molecular weight of the compound is confirmed by techniques such as Electrospray Ionization (ESI) mass spectrometry, which should show the expected molecular ion peak.

- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl groups of the carbamate and carboxylic acid, and the N-H bond.
- Optical Rotation: The specific rotation is measured to confirm the stereochemical integrity of the D-enantiomer.

Mandatory Visualizations

Synthesis and Purification Workflow

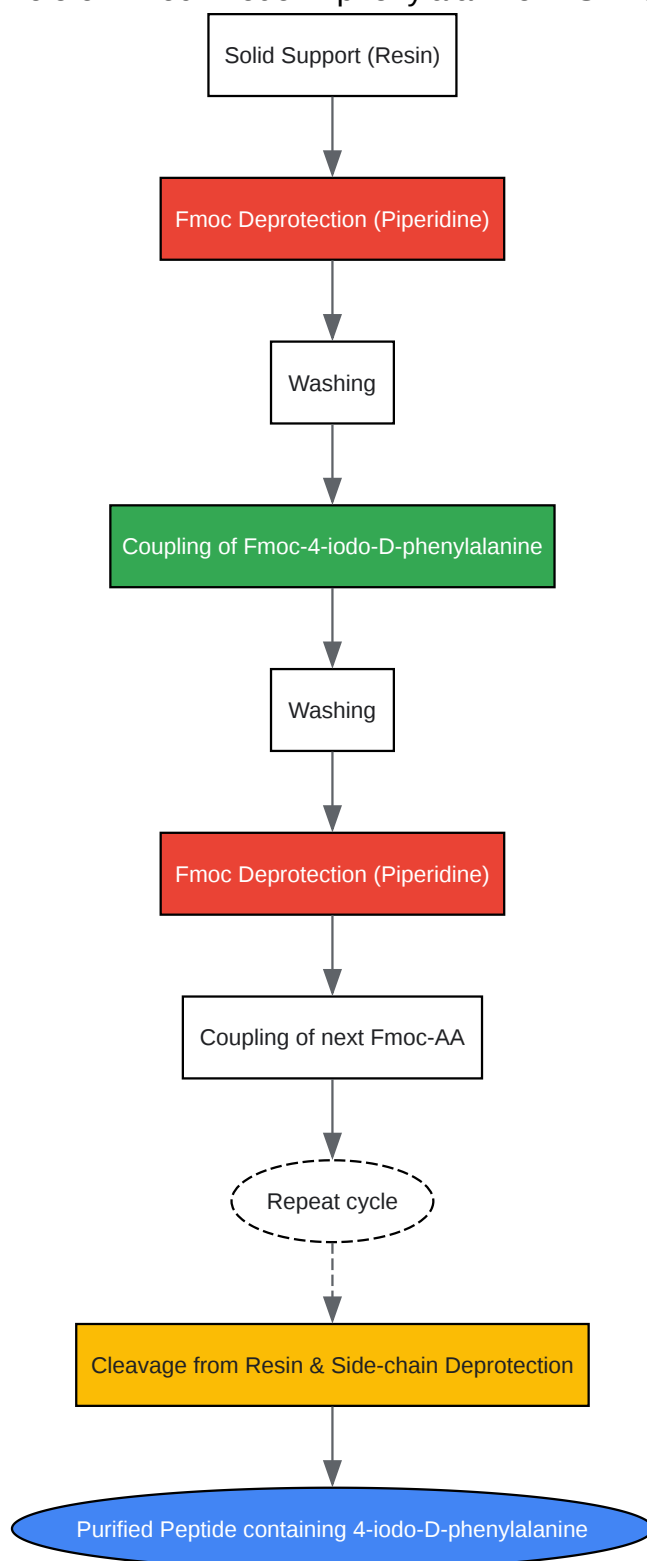
Synthesis and Purification Workflow for Fmoc-4-iodo-D-phenylalanine

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Caption: A workflow diagram illustrating the key steps in the synthesis, purification, and characterization of Fmoc-4-iodo-D-phenylalanine.

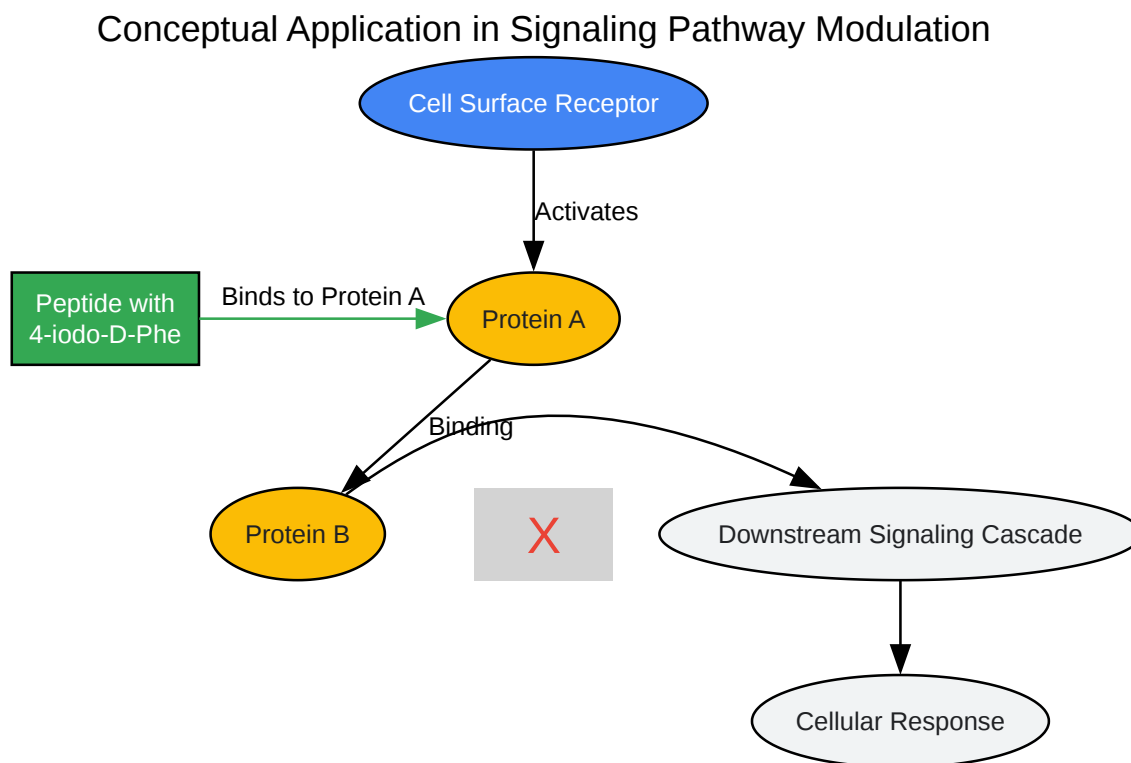
Application in Solid-Phase Peptide Synthesis (SPPS)

Role of Fmoc-4-iodo-D-phenylalanine in SPPS

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Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS) highlighting the incorporation of Fmoc-4-iodo-D-phenylalanine.

Conceptual Signaling Pathway Modulation



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Caption: A conceptual diagram showing a peptide containing 4-iodo-D-phenylalanine inhibiting a protein-protein interaction in a signaling pathway.

Applications in Research and Drug Development

Fmoc-4-iodo-D-phenylalanine is a valuable tool for researchers and drug developers for several reasons:

- **Peptide Synthesis:** It serves as a key building block in SPPS, allowing for the precise incorporation of an iodinated D-amino acid into a peptide sequence.[1]
- **Enhanced Stability:** The D-amino acid configuration provides resistance to proteases, which can increase the in vivo half-life of peptide-based drugs.[2]

- **Structural Biology:** The iodine atom can be used as a heavy atom for X-ray crystallography to aid in solving the three-dimensional structures of peptide-protein complexes.
- **Radiolabeling:** The iodine can be substituted with a radioactive isotope (e.g., ^{123}I , ^{125}I , or ^{131}I) for use in radiolabeling peptides for diagnostic imaging (e.g., SPECT or PET) or targeted radiotherapy.^[1]
- **Chemical Modification:** The iodo-group serves as a versatile handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), allowing for the attachment of fluorescent probes, cytotoxic drugs, or other functional moieties.

In conclusion, Fmoc-4-iodo-D-phenylalanine is a highly versatile and valuable compound for the synthesis of modified peptides with enhanced therapeutic potential. Its unique combination of a D-amino acid backbone, an Fmoc protecting group, and an iodo-functionalized side chain provides researchers with a powerful tool to design and create novel peptide-based drugs and diagnostic agents.

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